molecular formula C18H17FN2O2 B118511 Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 140640-91-1

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B118511
CAS No.: 140640-91-1
M. Wt: 312.3 g/mol
InChI Key: BLBRGOAYSNAIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

140640-91-1

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H17FN2O2/c1-10(2)16-15(18(22)23-3)14(11-4-6-12(19)7-5-11)13-8-9-20-17(13)21-16/h4-10H,1-3H3,(H,20,21)

InChI Key

BLBRGOAYSNAIDU-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC

Synonyms

METHYL 4-(4-FLUOROPHENYL)-6-ISOPROPYL-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

23.9 g (55 mmol) of a mixture of methoxymethyltriphenylphosphonium bromide and sodium amide are covered with a layer of 145 ml of anhydrous tetrahydrofuran and the mixture is stirred vigorously for 15 min. 17.4 g (55 mmol) of the compound from Example V are added to 145 ml of tetrahydrofuran and the mixture is stirred at room temperature for 1 h. A further 23.9 g (55 mmol) of methoxymethyltriphenylphosphonium bromide/sodium amide are added and the mixture is stirred at room temperature for 60 min. 185 ml (1.11 mol) of 6 M hydrochloric acid are added, and the mixture is heated to reflux for 1 h and cooled. It is neutralized using 5 M sodium hydroxide solution and the phases are separated. The aqueous phase is extracted twice with ethyl acetate, and the combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated to dryness. The residue which remains is dissolved in dichloromethane and added to a glass frit (porosity 3) which contains 450 g of silica gel 230-400 mesh. The mixture is eluted without sucking dry using a gradient of petroleum ether/ethyl acetate of 4:1 to 2:1. The eluate is concentrated to dryness in vacuo and the residue is thoroughly stirred in a mixture of ether/petroleum ether. Yield: 13.8 g (80% of theory) of colorless crystals M.p.: 187° C.
[Compound]
Name
mixture
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
compound
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17.4 g
Type
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Reaction Step Four
Quantity
145 mL
Type
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Reaction Step Four
Name
methoxymethyltriphenylphosphonium bromide sodium amide
Quantity
23.9 g
Type
reactant
Reaction Step Five
Quantity
185 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
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145 mL
Type
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Reaction Step Eight

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